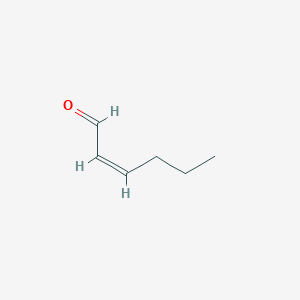

(Z)-2-hexenal

Description

Properties

IUPAC Name |

(Z)-hex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDOYVRWFFCFHM-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274168 | |

| Record name | (2Z)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-54-4 | |

| Record name | (Z)-2-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16635-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016635544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1W9X5P0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on (Z)-2-Hexenal: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the volatile organic compound (Z)-2-hexenal, a member of the green leaf volatiles (GLVs) family. It covers the historical context of its discovery, its prevalence in natural sources, detailed experimental protocols for its isolation and analysis, and its role within the broader biosynthetic pathways of plant signaling molecules.

Discovery and Historical Context

The specific discovery of this compound is not marked by a singular, seminal publication but is rather intertwined with the broader investigation of "green leaf volatiles" (GLVs). The most prominent of these, (E)-2-hexenal, was identified early in GLV research and named "leaf aldehyde". The identification of individual geometric isomers like this compound became possible with the advent and refinement of sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). These methods allowed for the separation and structural elucidation of closely related compounds within the complex volatile bouquets emitted by plants, especially upon tissue damage.

The study of GLVs began with the characteristic "grassy" smell released from wounded leaves. Research has since established that these C6 aldehydes and alcohols are not merely byproducts of damage but key signaling molecules in plant defense, attracting predators of herbivores and priming neighboring plants for attack. This compound, while often less abundant than its isomers (E)-2-hexenal and (Z)-3-hexenal, is a consistent component of this defensive chemical arsenal.

Natural Sources and Quantitative Data

This compound is produced via the lipoxygenase (LOX) pathway in plants and is released upon mechanical damage or herbivory. It is a constituent of the aroma and flavor profile of numerous fruits, vegetables, and leaves. While it is widely detected, quantitative data in scientific literature is scarce, with most studies focusing on the more abundant isomers. The table below summarizes the occurrence of major hexenal isomers in several well-studied natural sources to provide context on their relative prevalence.

| Natural Source | (E)-2-Hexenal Concentration | (Z)-3-Hexenal Concentration | Notes on this compound |

| Olive Oil (cv. Ayvalik) | 2540 µg/kg[1] | 1137 µg/kg[1] | A known component of the C6 volatile profile, but not individually quantified in this study. |

| Grapes (Vitis vinifera cv. Sauvignon Blanc) | 65.81 - 365.28 µg/L (in mature berries)[2] | Detected, not quantified | Present as part of the GLV profile that contributes to the "green" and "herbaceous" notes. |

| Strawberry (Fragaria sp.) | A major wound-induced volatile[3][4][5] | A major wound-induced volatile, precursor to (E)-2-hexenal[3][4][5] | Detected upon wounding, but (E)-2-hexenal and (Z)-3-hexenal are the primary quantified isomers. |

| Tea Leaves (Camellia sinensis) | Increases >1000-fold upon tearing[6] | Increases >1000-fold upon tearing[6] | Present in the complex aroma profile, with its formation linked to the enzymatic processing of fresh leaves.[7] |

| Tomato Leaves (Solanum lycopersicum) | Accumulates in transgenic plants with paprika HI enzyme[8][9] | Main hexenal in wild-type plants[8][9] | This compound is expected to be present, though typically at lower concentrations than its isomers. |

Note: The scarcity of specific quantitative data for this compound highlights a potential area for future research in plant metabolomics.

Biosynthesis and Signaling

This compound is synthesized through the well-characterized lipoxygenase (LOX) pathway, a crucial signaling cascade initiated in response to cellular damage.

Biosynthetic Pathway of Green Leaf Volatiles

The pathway begins with the release of polyunsaturated fatty acids from chloroplast membranes and proceeds through a series of enzymatic reactions to produce a variety of C6 volatile compounds.

Caption: Biosynthesis of C6 Green Leaf Volatiles (GLVs) from polyunsaturated fatty acids.

Experimental Protocols

The isolation and analysis of a volatile compound like this compound require precise methodologies to prevent its degradation or isomerization.

Protocol for Extraction and Analysis from Plant Tissue

This protocol outlines a standard method for the qualitative and quantitative analysis of hexenal isomers from fresh plant material using headspace solid-phase microextraction (SPME) coupled with GC-MS.

1. Sample Preparation:

- Harvest fresh plant tissue (e.g., 1-2 g of leaves) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

- Grind the frozen tissue to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.

- Transfer the powdered sample to a 20 mL headspace vial. Add a saturated solution of calcium chloride (CaCl₂) to inhibit further enzymatic reactions.

- Add an internal standard (e.g., 2-octanol) for quantification. Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Place the vial in a heating block or water bath set to a controlled temperature (e.g., 40-60°C).

- Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) with constant agitation to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection: Immediately desorb the SPME fiber in the heated injection port of the GC.

- Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax) suitable for separating volatile isomers.

- Oven Program: Start at a low initial temperature (e.g., 40°C for 3 min), then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 220°C) and hold for 5-10 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

- Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic chemical standard and reference libraries (e.g., NIST).

- Quantification: Calculate the concentration based on the peak area relative to the internal standard.

General Workflow Diagram

The logical flow from sample collection to data analysis is a critical component of metabolomics research.

Caption: General experimental workflow for the analysis of this compound from plant sources.

Conclusion

This compound is an integral, albeit less-studied, component of the green leaf volatile complex. Its discovery and characterization have been driven by advancements in analytical chemistry, revealing its widespread presence in the plant kingdom. While it shares a common biosynthetic origin with its more abundant isomers, its specific biological activities and contributions to flavor and defense signaling remain areas ripe for further investigation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the nuanced roles of this and other volatile signaling molecules in biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Evolution of green leaf volatile profile and aroma potential during the berry development in five Vitis vinifera L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of (E)-2-Hexenal in Plants

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The biosynthesis of green leaf volatiles primarily leads to the formation of (Z)-3-hexenal, which is subsequently isomerized to the more stable (E)-2-hexenal. The direct biosynthesis of (Z)-2-hexenal is not a recognized major pathway in plants. This guide will focus on the well-established biosynthesis of (E)-2-hexenal.

Executive Summary

Plants, in response to tissue damage from herbivory or mechanical stress, release a blend of volatile organic compounds known as green leaf volatiles (GLVs). A key component of this blend is (E)-2-hexenal, which plays a crucial role in direct defense against pests and in signaling to neighboring plants and other organisms. The biosynthesis of (E)-2-hexenal is a rapid process initiated in the chloroplasts, involving a cascade of enzymatic reactions known as the lipoxygenase (LOX) or oxylipin pathway. This technical guide provides a comprehensive overview of this biosynthetic pathway, including the enzymes, substrates, and cellular location. It further details experimental protocols for the analysis of this pathway and presents key quantitative data for the involved enzymes.

The Biosynthetic Pathway of (E)-2-Hexenal

The formation of (E)-2-hexenal begins with the release of polyunsaturated fatty acids from chloroplast membranes and proceeds through a four-step enzymatic cascade.

Step 1: Release of Polyunsaturated Fatty Acids

Upon wounding, lipases are activated and release α-linolenic acid (C18:3) and linoleic acid (C18:2) from the thylakoid membranes of chloroplasts.[1][2]

Step 2: Oxygenation by 13-Lipoxygenase (13-LOX)

The free α-linolenic acid is then oxygenated by the enzyme 13-lipoxygenase (13-LOX). This reaction incorporates molecular oxygen at the 13th carbon of the fatty acid, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[2][3] This step is crucial as it introduces the oxygen functionality required for the subsequent cleavage.

Step 3: Cleavage by Hydroperoxide Lyase (HPL)

The unstable 13-HPOT is immediately cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B).[4][5] This reaction breaks the carbon chain, yielding two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the six-carbon aldehyde (Z)-3-hexenal.[4]

Step 4: Isomerization to (E)-2-Hexenal

The final step is the isomerization of (Z)-3-hexenal to the thermodynamically more stable (E)-2-hexenal. This conversion is catalyzed by a specific enzyme, (Z)-3:(E)-2-hexenal isomerase (HI).[2] This isomerization can also occur spontaneously to some extent. The HI enzyme belongs to the cupin superfamily and its catalytic mechanism is proposed to be a keto-enol tautomerism.[2]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of (E)-2-hexenal.

Kinetic Parameters of Key Enzymes

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol·s-1·mg protein-1) | Optimal pH | Reference(s) |

| 13-Lipoxygenase (LOX4) | Arabidopsis thaliana | α-Linolenic Acid | 5.8 | 128 | ~7.2 | |

| Hydroperoxide Lyase (HPL) | Glycine max (Soybean) | 13S-HPOD | 10 | Not Reported | 6.5-7.0 | |

| (Z)-3:(E)-2-Hexenal Isomerase (CaHI) | Capsicum annuum (Paprika) | (Z)-3-Hexenal | 1,400 | Not Reported | Acidic to Neutral | [2] |

Note: Kinetic parameters can vary significantly depending on the specific isoform of the enzyme, plant species, and experimental conditions.

Purification of a (Z)-3-Hexenal Reductase from Arabidopsis thaliana

While not directly in the pathway to (E)-2-hexenal, reductases that act on hexenals are important for the overall metabolism of green leaf volatiles. The table below summarizes the purification of such an enzyme.

| Purification Step | Total Protein (mg) | Total Activity (nkat) | Specific Activity (nkat mg-1) | Purification (-fold) | Yield (%) |

| Crude Extract | 210 | 20.3 | 0.097 | 1 | 100 |

| Ammonium Sulfate (40-70%) | 76.5 | 16.5 | 0.216 | 2.2 | 81.3 |

| HiTrap Q | 1.83 | 7.91 | 4.32 | 44.5 | 39 |

| HiTrap Phenyl | 0.11 | 3.32 | 30.2 | 311 | 16.4 |

| HiTrap DEAE | 0.012 | 1.25 | 104 | 1072 | 6.2 |

Table adapted from Tanaka et al. (2018).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the (E)-2-hexenal biosynthesis pathway.

Enzyme Activity Assays

This spectrophotometric assay measures the formation of the conjugated diene system in the hydroperoxide product.

Principle: 13-LOX catalyzes the oxidation of linolenic acid, leading to the formation of a hydroperoxide with a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Linolenic acid substrate solution

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Homogenize plant tissue on ice in extraction buffer.

-

Centrifuge the homogenate at 4°C to obtain a crude enzyme extract (supernatant).

-

In a quartz cuvette, mix the reaction buffer and the linolenic acid substrate solution.

-

Initiate the reaction by adding a known amount of the crude enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of the hydroperoxide product.

This assay measures the degradation of the hydroperoxide substrate.

Principle: HPL cleaves the hydroperoxide substrate, leading to the destruction of the conjugated diene system. This results in a decrease in absorbance at 234 nm, which is proportional to the HPL activity.

Materials:

-

Plant enzyme extract

-

13-hydroperoxyoctadecatrienoic acid (13-HPOT) substrate

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Spectrophotometer

Procedure:

-

Prepare the enzyme extract as described for the LOX assay.

-

In a quartz cuvette, add the reaction buffer and the enzyme extract.

-

Start the reaction by adding the 13-HPOT substrate.

-

Continuously monitor the decrease in absorbance at 234 nm.

-

Calculate HPL activity based on the rate of substrate consumption.

This assay measures the conversion of (Z)-3-hexenal to (E)-2-hexenal using GC-MS.

Principle: The enzyme extract is incubated with (Z)-3-hexenal, and the formation of (E)-2-hexenal is quantified by analyzing the headspace volatiles.

Materials:

-

Plant enzyme extract

-

(Z)-3-hexenal substrate

-

Reaction buffer (e.g., 50 mM Hepes-NaOH, pH 7.0)

-

GC vials

-

SPME fiber assembly

-

GC-MS system

Procedure:

-

Prepare a crude enzyme extract.

-

In a GC vial, incubate the enzyme extract with a known concentration of (Z)-3-hexenal in the reaction buffer.

-

After a defined incubation period (e.g., 2-5 minutes), expose an SPME fiber to the headspace of the vial to collect the volatile products.

-

Inject the collected volatiles into the GC-MS for separation and quantification of (Z)-3-hexenal and (E)-2-hexenal.

-

Determine the enzyme activity based on the amount of (E)-2-hexenal produced over time.

Analysis of Hexenals by Headspace SPME-GC-MS

This is a standard method for the analysis of volatile compounds from plant tissues.

Principle: Volatile compounds are collected from the headspace of a sample using Solid Phase Microextraction (SPME) and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue

-

Sealed headspace vials with septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system with a thermal desorption inlet

Procedure:

-

Sample Preparation: Place a known amount of plant tissue (fresh or frozen and ground) into a headspace vial. An internal standard can be added for quantification.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-80°C) for a specific time (e.g., 10-30 minutes) to allow volatiles to accumulate in the headspace.

-

SPME: Insert the SPME fiber through the septum into the headspace of the vial for a defined period (e.g., 30 minutes) to allow volatile compounds to adsorb to the fiber coating.

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot injector port of the GC-MS.

-

The high temperature desorbs the volatiles from the fiber onto the GC column.

-

The compounds are separated based on their boiling points and polarity as they pass through the column.

-

The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparison to spectral libraries.

-

-

Data Analysis: Integrate the peaks in the chromatogram to determine the relative or absolute amounts of each volatile compound.

Conclusion

The biosynthesis of (E)-2-hexenal is a well-characterized and rapid defense response in plants, involving a conserved four-enzyme pathway. Understanding this pathway is critical for research in plant-insect interactions, crop protection, and the development of natural flavor and fragrance compounds. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in these fields to investigate and manipulate this important metabolic pathway. Further research into the kinetic properties of all enzymes across a wider range of plant species will provide a more complete quantitative understanding of this vital plant defense mechanism.

References

- 1. Kinetics of barley FA hydroperoxide lyase are modulated by salts and detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 3. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoxygenase and hydroperoxide lyase in germinating watermelon seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immobilisation of a hydroperoxide lyase and comparative enzymological studies of the immobilised enzyme with membrane-bound enzyme. | Semantic Scholar [semanticscholar.org]

Isolation and purification of (Z)-2-hexenal from natural products

An In-depth Technical Guide to the Isolation and Purification of (Z)-2-Hexenal from Natural Products

Introduction

This compound is a volatile organic compound that contributes to the characteristic "green" aroma of freshly cut grass, fruits, and vegetables.[1][2][3] As a C6 aldehyde, it belongs to the group of green leaf volatiles (GLVs), which are biosynthesized by plants in response to tissue damage.[1][2][4] This compound and its isomers, particularly (E)-2-hexenal, are of significant interest to the flavor, fragrance, and pharmaceutical industries. The isolation and purification of this compound from natural sources present a considerable challenge due to its volatility, reactivity, and the presence of closely related isomers and other volatile compounds in the plant matrix. This guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development.

Natural Sources and Biosynthesis

This compound and its precursors are found in a variety of plants. For instance, (Z)-3-hexenal, which can be isomerized to this compound, is a predominant green leaf volatile in green bell peppers and wild-type tomato plants.[1] The (E)-isomer, often referred to as leaf aldehyde, is found in a wide array of fruits, vegetables, and spices, including allspice and green tea.[5][6][7]

The biosynthesis of C6 volatiles like this compound in plants occurs via the lipoxygenase (LOX) pathway. This pathway is initiated upon tissue damage, which releases polyunsaturated fatty acids, such as linolenic acid, from thylakoid membranes. A series of enzymatic reactions, including lipoxygenase and hydroperoxide lyase, cleave these fatty acids to produce (Z)-3-hexenal.[1][4] This can then be isomerized to (E)-2-hexenal by a (Z)-3:(E)-2-hexenal isomerase.[1][2][3]

Isolation and Purification Methodologies

The isolation and purification of this compound from natural products typically involve a multi-step process, beginning with extraction from the plant matrix, followed by one or more purification techniques to separate the target compound from other volatiles and impurities.

Experimental Workflow

The general workflow for isolating and purifying this compound from a natural source is depicted below. This process begins with the homogenization of the plant material to release the volatile compounds, followed by extraction and a series of purification steps to achieve the desired level of purity.

Detailed Experimental Protocols

Isolation of (Z)-3-Hexenal from Fresh Tea Leaves

This protocol is adapted from a study on the isolation of (Z)-3-hexenal from fresh tea leaves, which can be a precursor to this compound.[8]

Materials:

-

Fresh tea leaves

-

Distilled water

-

Diethyl ether

-

Silica gel for column chromatography

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

Homogenization: Homogenize 150 g of fresh tea leaves with 250 ml of distilled water in a blender for 3 minutes. This process should be repeated to obtain a sufficient quantity of homogenate (e.g., from a total of 6 kg of leaves).[8]

-

Extraction: Immediately extract the homogenate with diethyl ether.

-

Concentration: Concentrate the ethereal extracts under a gentle stream of nitrogen.

-

Dry-Column Chromatography: Dissolve the concentrate in a minimal amount of diethyl ether and apply it to a dry silica gel column.

-

Elution: Elute the column with a mixture of petroleum ether and diethyl ether (9:1, v/v).

-

Fraction Collection: Collect the aldehyde fractions and combine them.

-

Solvent Evaporation: Evaporate the eluant to yield the essential oil containing (Z)-3-hexenal.

-

Preparative Gas Chromatography: For further purification to obtain pure (Z)-3-hexenal, preparative gas chromatography can be employed.[8]

Purification by Fractional Distillation

Fractional distillation is effective for separating volatile compounds with close boiling points.[9][10]

Apparatus:

-

Round bottom flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Stir bar

Procedure:

-

Assembly: Assemble the fractional distillation apparatus. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]

-

Charging the Flask: Add the crude extract to the round bottom flask along with a stir bar.

-

Heating: Gently heat the mixture. The goal is to have a slow and steady distillation rate.[9]

-

Fraction Collection: As the vapor rises through the fractionating column, it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile component.[9] Collect the distillate in fractions as the temperature changes. The fraction corresponding to the boiling point of this compound (approximately 146.5 °C at atmospheric pressure) should be collected separately.[11]

-

Purity Analysis: Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

Purification by Flash Column Chromatography

This technique is suitable for achieving high purity by separating compounds based on their polarity.[12]

Materials:

-

Crude this compound

-

Silica gel

-

Non-polar solvent (e.g., hexanes)

-

Polar solvent (e.g., ethyl acetate)

-

Glass column

-

Test tubes for fraction collection

Procedure:

-

Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[12]

-

Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Monitor the separation using Thin Layer Chromatography (TLC) and analyze the fractions containing the desired compound by GC-MS to confirm purity.[12]

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[12]

Quantitative Data

The efficiency of different purification techniques can be compared based on the purity achieved and the typical yield.

| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |

| Fractional Distillation | >95 | 70-85 | Scalable, effective for removing non-volatile impurities. | Requires significant boiling point differences; potential for thermal degradation. | [12] |

| Column Chromatography | >98 | 60-80 | High resolution for separating compounds with similar polarities. | Time-consuming, requires larger solvent volumes. | [12] |

| Bisulfite Adduct Formation | >99 | 50-75 (after regeneration) | Highly selective for aldehydes. | Requires an additional chemical reaction and regeneration step. | [12] |

Characterization Techniques

The identity and purity of the isolated this compound must be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying volatile compounds. The retention time and mass spectrum are used for identification by comparison with reference standards and libraries.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde C=O stretch (around 1730 cm⁻¹) and the C=C stretch of the Z-alkene (around 1655 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation and confirming the stereochemistry of the double bond.

Conclusion

The isolation and purification of this compound from natural sources is a meticulous process that requires a combination of techniques to overcome challenges such as low natural abundance, volatility, and the presence of isomeric impurities. A typical workflow involves initial extraction from the plant material, often through homogenization and solvent extraction or steam distillation, followed by purification using methods like fractional distillation and column chromatography. The choice of purification strategy depends on the desired purity and the scale of the operation. Careful execution of these protocols, coupled with rigorous analytical characterization, is crucial for obtaining high-purity this compound for research and commercial applications.

References

- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hexenal | C6H10O | CID 10460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-2-Hexenal | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hermitageoils.com [hermitageoils.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Purification [chem.rochester.edu]

- 10. Khan Academy [khanacademy.org]

- 11. This compound, 16635-54-4 [thegoodscentscompany.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of (Z)-2-Hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-2-hexenal, a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, agriculture, and pheromone research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, quantification, and structural elucidation.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.513 | d | 7.7 | H1 (Aldehyde) |

| 6.859 | dt | 15.6, 6.7 | H3 |

| 6.129 | dt | 15.6, 1.4 | H2 |

| 2.327 | m | H4 | |

| 1.548 | sextet | H5 | |

| 0.973 | t | H6 |

Solvent: CDCl₃, Reference: TMS[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 196.914 | C1 (Carbonyl) |

| 161.526 | C3 |

| 135.775 | C2 |

| 37.356 | C4 |

| 23.779 | C5 |

| 16.294 | C6 |

Solvent: CDCl₃, Reference: TMS[1]

Infrared (IR) Spectroscopy

The condensed phase IR spectrum of 2-hexenal (isomer not specified) shows characteristic absorption bands.[2] For this compound, the key absorptions are expected to be consistent with an α,β-unsaturated aldehyde.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (alkane) |

| ~2870 | C-H stretch (alkane) |

| ~2720 | C-H stretch (aldehyde) |

| ~1685 | C=O stretch (conjugated aldehyde) |

| ~1640 | C=C stretch |

Note: The exact peak positions can vary slightly based on the sampling method.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-hexenal results in a characteristic fragmentation pattern.[3]

| m/z | Relative Intensity | Possible Fragment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M-CH₃]⁺ |

| 69 | Moderate | [M-CHO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

¹³C NMR Acquisition:

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.[7][8][9]

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[8]

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[10]

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

The resulting spectrum will be in absorbance or transmittance.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and obtain its mass spectrum.

Materials:

-

This compound sample

-

Volatile solvent for dilution (e.g., hexane or dichloromethane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a polar DB-Wax or a non-polar DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.[12]

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 200-250°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate.

-

Set the mass spectrometer to scan a mass range of, for example, m/z 35-350. Electron ionization (EI) at 70 eV is standard.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[13]

-

Data Acquisition and Analysis:

-

The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum for the peak corresponding to this compound can be compared to a library database (e.g., NIST) for confirmation.[12]

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. bmse000536 2-hexenal at BMRB [bmrb.io]

- 2. 2-Hexenal [webbook.nist.gov]

- 3. 2-Hexenal [webbook.nist.gov]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. fiveable.me [fiveable.me]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. researchgate.net [researchgate.net]

- 12. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

Physical properties of (Z)-2-hexenal (boiling point, vapor pressure)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (Z)-2-hexenal, specifically its boiling point and vapor pressure. The information is presented to support research, drug development, and scientific applications requiring precise data on this compound.

Quantitative Data Summary

The experimentally determined and estimated physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 146.5 °C | at 760 mmHg (estimated) | [1] |

| Vapor Pressure | 4.624 mmHg | at 25.0 °C (estimated) | [1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as boiling point and vapor pressure is fundamental in the characterization of chemical compounds. The following sections detail standard experimental methodologies applicable to volatile organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[2][3]

Principle: A small, inverted capillary tube traps the vapor of the heated liquid. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, and a continuous stream of bubbles is observed. Upon cooling, the liquid is drawn into the capillary tube at the boiling point.[2][4]

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or a fusion tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[2]

-

The test tube assembly is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.[2][3]

-

The side arm of the Thiele tube is gently and uniformly heated.[3]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2][3]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[3][4]

Determination of Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a specific temperature.[5][6]

Principle: The substance is introduced into an evacuated, temperature-controlled container. At thermal equilibrium, the pressure of the vapor in the headspace is measured by a pressure sensor.[5]

Procedure:

-

A sample of the liquid is placed into an equilibrium cell.

-

The sample is thoroughly degassed to remove any dissolved volatile impurities. This is often achieved by a series of freeze-pump-thaw cycles where the sample is frozen with liquid nitrogen, the headspace is evacuated, and then the sample is thawed.[6]

-

The equilibrium cell is immersed in a constant temperature bath to maintain a precise temperature.[5]

-

The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the cell, exerted by the vapor of the substance, is measured using a pressure transducer or a manometer.[5][6]

-

Measurements are typically taken at several different temperatures to establish the vapor pressure curve of the substance.[5]

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental determination of boiling point and vapor pressure.

References

The Pivotal Role of (Z)-3-Hexenal in the Aromatic Profile of Flora: A Technical Guide

Abstract

(Z)-3-Hexenal, a C6 volatile organic compound, is a cornerstone of the "green odor" characteristic of freshly damaged plant tissues. As a primary member of the Green Leaf Volatiles (GLVs), it plays a multifaceted role that extends far beyond its contribution to plant aroma. This technical guide delves into the biosynthesis of (Z)-3-hexenal, its crucial function in plant defense mechanisms, and its intricate involvement in intra- and inter-plant signaling cascades. We provide a comprehensive overview of the analytical methodologies for its quantification, detailed experimental protocols, and a summary of its concentration across various plant species. This document is intended to serve as a vital resource for professionals investigating plant biochemistry, chemical ecology, and the development of novel therapeutic and agricultural agents.

Introduction

The characteristic scent of freshly cut grass is primarily attributable to a class of compounds known as Green Leaf Volatiles (GLVs), with (Z)-3-hexenal being one of the most prominent and immediate products released upon tissue damage.[1] These C6 aldehydes, alcohols, and their esters are not merely passive aromatic molecules; they are potent signaling agents crucial for a plant's interaction with its environment.[2] The emission of (Z)-3-hexenal is a rapid defense response, occurring within seconds of mechanical damage or herbivory.[3] This volatile compound and its derivatives are instrumental in direct defense against pathogens and herbivores, indirect defense through the attraction of natural enemies of herbivores, and as signals in plant-plant communication, priming neighboring plants for impending threats.[1][4]

Biosynthesis of (Z)-3-Hexenal

(Z)-3-Hexenal is synthesized via the oxylipin pathway, a metabolic cascade that also produces the plant hormone jasmonic acid.[5] The biosynthesis is a rapid process initiated by cellular damage, which brings enzymes and substrates into contact.

The primary substrate for (Z)-3-hexenal synthesis is α-linolenic acid, an 18-carbon fatty acid released from chloroplast membranes.[6] The key enzymes involved are:

-

Lipoxygenase (LOX): This enzyme introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[6]

-

Hydroperoxide Lyase (HPL): A cytochrome P450 enzyme, HPL, then cleaves the 13-HPOT to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[6]

(Z)-3-hexenal is a highly reactive molecule and is often quickly converted into other GLVs, including:

-

(Z)-3-hexenol: Formed by the reduction of (Z)-3-hexenal by alcohol dehydrogenase (ADH).

-

(Z)-3-hexenyl acetate: Produced through the esterification of (Z)-3-hexenol.

-

(E)-2-hexenal: Generated via isomerization of (Z)-3-hexenal, a reaction that can occur spontaneously or be catalyzed by a (Z)-3:(E)-2-hexenal isomerase.[3]

These subsequent conversions diversify the volatile blend emitted by the plant, influencing the specificity of the ecological interactions.[7]

Role in Plant Aroma and Defense

The aroma profile of a plant is a complex mixture of volatile organic compounds, and (Z)-3-hexenal is a key contributor to the "green" note. While intact plants release only trace amounts of GLVs, tissue damage leads to a significant burst of these compounds.[8] This rapid release serves multiple ecological functions.

Direct Defense

(Z)-3-Hexenal and its isomer (E)-2-hexenal possess antimicrobial and antifungal properties, helping to protect the wounded plant tissue from opportunistic pathogens.[1] They can also act as feeding deterrents to certain herbivores.

Indirect Defense

One of the most well-documented roles of GLVs is in indirect defense. The blend of volatiles released by a herbivore-damaged plant, which includes (Z)-3-hexenal and its derivatives, can attract parasitic wasps and other predators that prey on the herbivores, thus reducing the pest load on the plant.[1]

Plant-Plant Communication

Airborne GLVs from a damaged plant can be perceived by neighboring plants, which then prime their own defense systems.[1] This "priming" does not involve the full activation of defenses, which is metabolically costly, but prepares the plant to respond more quickly and strongly if it is subsequently attacked.

Signaling Pathways

(Z)-3-Hexenal and other GLVs are key signaling molecules that interact with established plant defense hormone pathways, primarily those of jasmonic acid (JA) and ethylene (ET).[8] Exposure to GLVs can lead to a rapid increase in JA levels.[5] The signaling cascade involves changes in membrane potential, ion fluxes (specifically Ca2+), and the activation of mitogen-activated protein kinases (MAPKs).

The interplay between GLVs, JA, and ET allows for a finely tuned defense response that can be tailored to the specific type of threat, whether it be a particular herbivore or pathogen.[8]

Quantitative Analysis of (Z)-3-Hexenal

The concentration of (Z)-3-hexenal can vary significantly between plant species and in response to different stimuli. The following tables summarize quantitative data from various studies.

| Plant Species | Condition | (Z)-3-Hexenal Concentration (ng/g Fresh Weight) | Reference |

| Arabidopsis thaliana | Intact | Low / Undetectable | [9] |

| Arabidopsis thaliana | Mechanically Wounded | ~1,500,000 | [10] |

| Capsicum annuum | Mechanically Wounded | 26,034 ± 4,777 | [11] |

| Vigna radiata | Mechanically Wounded | Low / Undetectable | [11] |

| Phalaenopsis sp. | Mechanically Wounded | 281 ± 101 | [11] |

| Zea mays (transgenic line L1) | Ground Leaf Tissue | ~12 | [6] |

| Zea mays (transgenic line L3) | Ground Leaf Tissue | ~25 | [12] |

| Nicotiana benthamiana | H. virescens damage (48h) | ~1500 (peak) | [13] |

| Nicotiana benthamiana | M. sexta damage (48h) | ~4000 (peak) | [13] |

Table 1: (Z)-3-Hexenal concentrations in various plant species under different conditions.

| GLV Compound | Arabidopsis thaliana (Wounded) - % of total C6 compounds | Vigna radiata (Wounded) - % of total GLVs |

| (Z)-3-Hexenal | High | Low |

| (E)-2-Hexenal | 6.8% | High |

| Hexanal | Low | Low |

Table 2: Relative abundance of major GLVs in wounded leaf tissue. [10][11]

Experimental Protocols

Accurate quantification of (Z)-3-hexenal requires precise and validated methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of plant volatiles.[14][15]

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatiles from small amounts of plant tissue.[16]

Objective: To extract and quantify (Z)-3-hexenal from plant leaf tissue.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[17]

-

Heating block or water bath

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., [U-13C]hexanal)[16]

Procedure:

-

Sample Preparation: Excise a known weight of fresh plant tissue (e.g., 100 mg) and place it into a 20 mL headspace vial. For wounded samples, damage the tissue immediately before sealing the vial.

-

Internal Standard: Add a known amount of the internal standard to the vial.

-

Incubation: Place the sealed vial in a heating block at a controlled temperature (e.g., 50°C) for a pre-extraction incubation period (e.g., 5 minutes).[16]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[16]

-

Desorption and GC-MS Analysis: Immediately retract the fiber and insert it into the heated injector port (e.g., 250°C) of the GC-MS for thermal desorption (e.g., 3 minutes, splitless mode).[17]

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[16] An example temperature program is: hold at 45°C for 5 min, ramp to 180°C at 5°C/min, then ramp to 280°C at 25°C/min and hold for 5 min.[16]

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

-

Quantification: Identify (Z)-3-hexenal based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard.

Protocol for Dynamic Headspace Sampling (Purge and Trap)

This technique is used for collecting volatiles from whole plants or larger plant parts over a period of time.

Objective: To collect and analyze the temporal emission of (Z)-3-hexenal from a living plant.

Materials:

-

Glass collection chamber

-

Air pump and flow meters

-

Charcoal filter for purifying incoming air

-

Adsorbent traps (e.g., filled with Tenax-TA)

-

Thermal Desorption unit coupled to a GC-MS

-

Internal standard

Procedure:

-

System Setup: Enclose the plant or plant part in the glass chamber. Create a 'push-pull' system where purified air is pushed into the chamber at a set flow rate (e.g., 1 L/min) and pulled out through an adsorbent trap at a slightly lower rate (e.g., 0.8 L/min).[18]

-

Volatile Collection: For herbivory studies, introduce the insect into the chamber and collect volatiles over a defined period (e.g., 4-hour intervals).[13]

-

Sample Elution/Desorption: After collection, elute the trapped volatiles from the adsorbent using a solvent (e.g., dichloromethane) or, more commonly, analyze directly using a thermal desorption unit connected to the GC-MS.

-

TD-GC-MS Analysis: The thermal desorber heats the trap to release the volatiles into the GC column. An example TD parameter set: desorb at 250°C for 10 min, with a cold trap set to -10°C, followed by rapid heating of the trap to inject the sample into the GC.

-

GC-MS Analysis and Quantification: Proceed with GC-MS analysis and quantification as described in the HS-SPME protocol.

Conclusion and Future Perspectives

(Z)-3-Hexenal is a pivotal molecule in the chemical language of plants. Its role in shaping the aroma profile is intrinsically linked to its function as a critical signal in plant defense and communication. The continued development of sensitive analytical techniques will further elucidate the subtle variations in GLV blends and their ecological consequences. For researchers in drug development, understanding the signaling pathways activated by (Z)-3-hexenal may offer novel targets for modulating inflammatory and other cellular responses. In agriculture, harnessing the power of this molecule could lead to new strategies for pest control and enhancing crop resilience. The study of (Z)-3-hexenal and its fellow GLVs remains a vibrant and promising field of research.

References

- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green leaf volatiles and jasmonic acid enhance susceptibility to anthracnose diseases caused by Colletotrichum graminicola in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Green Leaf Volatile-Burst in Selaginella moellendorffii [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. repositorio.unesp.br [repositorio.unesp.br]

- 18. researchgate.net [researchgate.net]

(Z)-2-Hexenal: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Hexenal, a prominent member of the green leaf volatile (GLV) family, is a C6 aldehyde released by plants in response to mechanical damage and herbivory. This technical guide provides an in-depth overview of this compound as a crucial secondary metabolite in plant biology. It details its biosynthesis via the lipoxygenase (LOX) pathway, its physiological roles in plant defense and inter-plant communication, and the intricate signaling cascade it triggers. This document summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes complex biological pathways to serve as a valuable resource for researchers in plant science, chemical ecology, and drug development.

Introduction

This compound is a volatile organic compound that contributes to the characteristic "green odor" of freshly cut grass and damaged leaves.[1][2] As a secondary metabolite, it is not directly involved in the primary functions of growth and development but plays a critical role in the plant's interaction with its environment.[2] The production of this compound and other GLVs is a rapid defense response, occurring within minutes of tissue damage.[2] These compounds can act as direct deterrents to herbivores and pathogens, and also function as airborne signals to prime defenses in neighboring plants and attract natural enemies of herbivores.[3]

Biosynthesis of this compound

The biosynthesis of this compound is initiated in the chloroplasts and is a part of the broader oxylipin pathway. The process begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid, from thylakoid membranes by lipases.[2][4]

The key enzymatic steps are:

-

Lipoxygenase (LOX): 13-lipoxygenase catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[5]

-

Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by hydroperoxide lyase to produce the unstable C6 aldehyde, (Z)-3-hexenal.[5]

-

(Z)-3:(E)-2-Hexenal Isomerase (HI): (Z)-3-hexenal can be spontaneously or enzymatically isomerized to its more stable E-isomer, (E)-2-hexenal. However, the focus of this guide, this compound, is also formed, though it is often found in lower concentrations than its (E)-isomer. The formation of this compound from (Z)-3-hexenal is catalyzed by a specific (Z)-3:(E)-2-hexenal isomerase.[2][6]

-

Further Conversions: this compound can be further metabolized by reductases to form the corresponding alcohol, (Z)-2-hexenol, which can then be acetylated to (Z)-2-hexenyl acetate.[7]

Quantitative Data

Quantifying the exact amount of this compound in plant tissues is challenging due to its high volatility and reactivity. Many studies focus on its precursor, (Z)-3-hexenal, or its more stable isomer, (E)-2-hexenal. The following tables summarize available quantitative data for these related compounds, which can provide an estimate of the flux through the C6-aldehyde pathway.

Table 1: Concentration of Hexenals in Plant Tissues

| Plant Species | Tissue | Condition | Compound | Concentration (ng/g Fresh Weight) | Reference |

| Fragaria vesca | Ripe Berries | Intact | (Z)-3-hexenal | ~100-200 | [8] |

| Fragaria vesca | Ripe Berries | Intact | (E)-2-hexenal | ~50-150 | [8] |

| Zea mays | Leaf | Wounded | (Z)-3-hexenal | 67,485 ± 9499 | [9] |

| Zea mays | Leaf | Wounded + BAW Regurgitant | (Z)-3-hexenal | 10,437 ± 4303 | [9] |

| Mung Bean | Seedling | Wounded | (E)-2-hexenal | 69,813 ± 2351 | [9] |

Table 2: Effects of (E)-2-Hexenal on Fungal Growth

| Fungal Species | Parameter | Concentration | Effect | Reference |

| Botrytis cinerea | Mycelial Growth | 0.05 mg/L | Stimulation | [10] |

| Botrytis cinerea | Mycelial Growth | > 0.05 mg/L | Inhibition | [10] |

Signaling Pathway of this compound

The perception of this compound and other GLVs initiates a sophisticated signaling cascade that leads to transcriptional reprogramming and the activation of defense responses. While a specific receptor for this compound has not yet been definitively identified, the early signaling events are well-characterized.[11][12]

-

Perception and Early Events: The volatile signal is perceived at the plasma membrane, leading to a rapid influx of calcium ions (Ca²⁺) into the cytosol and a burst of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[11] The involvement of G-proteins and ion channels is hypothesized but requires further elucidation.[11]

-

MAPK Cascade Activation: The increase in cytosolic Ca²⁺ and ROS activates a mitogen-activated protein kinase (MAPK) cascade. In Arabidopsis, MPK3 and MPK6 are key kinases in this pathway.[13]

-

Transcriptional Regulation: The activated MAPK cascade phosphorylates and activates downstream transcription factors. Key players in this response are members of the WRKY and MYC families. Specifically, WRKY46 and MYC2 have been shown to be crucial for GLV-induced defense gene expression.[13]

-

Gene Expression and Defense Response: The activated transcription factors bind to the promoters of defense-related genes, leading to their expression. This results in the production of defense compounds, such as phytoalexins and pathogenesis-related (PR) proteins, which enhance the plant's resistance to herbivores and pathogens.

Experimental Protocols

Extraction and Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized method based on common practices for GLV analysis.

Materials:

-

Plant tissue (e.g., leaves)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a headspace autosampler

-

Internal standard (e.g., nonyl acetate or a deuterated analog of a C6 volatile)

-

Saturated calcium chloride (CaCl₂) solution (to inhibit enzymatic activity)

-

Liquid nitrogen

Procedure:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic processes.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Weigh a precise amount of the powdered tissue (e.g., 100-500 mg) into a 20 mL headspace vial.

-

To analyze volatiles released upon wounding, the tissue can be mechanically damaged immediately before sealing the vial.

-

Add a known amount of internal standard to each vial.

-

For analysis of endogenous levels, add a small volume of saturated CaCl₂ solution to inactivate enzymes.

-

-

HS-SPME Extraction:

-

Place the sealed vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 10-20 minutes) with agitation to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a set extraction time (e.g., 20-30 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes.

-

Use a suitable capillary column (e.g., DB-5ms or a wax column) for separation.

-

The GC oven temperature program should be optimized to separate the compounds of interest. A typical program might start at 40°C and ramp up to 250°C.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of this compound by comparing the peak area of a characteristic ion to the peak area of the internal standard, using a calibration curve generated with known concentrations of the this compound standard.

-

(Z)-3:(E)-2-Hexenal Isomerase (HI) Activity Assay

This protocol is adapted from studies on the characterization of HI enzymes.[2]

Materials:

-

Plant tissue extract (crude or purified)

-

(Z)-3-hexenal substrate

-

Reaction buffer (e.g., 50 mM HEPES-NaOH, pH 7.0)

-

2,4-Dinitrophenylhydrazine (DNPH) solution for derivatization

-

Organic solvent for extraction (e.g., n-hexane)

-

HPLC or GC-MS for analysis of the derivatized products

Procedure:

-

Enzyme Extraction:

-

Homogenize plant tissue in a suitable extraction buffer on ice.

-

Centrifuge the homogenate to remove cell debris, and use the supernatant as the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Incubate a known amount of the enzyme extract with a specific concentration of (Z)-3-hexenal in the reaction buffer.

-

The reaction is typically carried out at a controlled temperature (e.g., 25-30 °C) for a defined time (e.g., 10-30 minutes).

-

-

Derivatization:

-

Stop the reaction and derivatize the resulting aldehydes by adding a solution of 2,4-dinitrophenylhydrazine. This converts the volatile aldehydes into more stable dinitrophenylhydrazone (DNP) derivatives, which are easier to analyze.

-

-

Extraction and Analysis:

-

Extract the DNP derivatives with an organic solvent like n-hexane.

-

Analyze the extracted DNP derivatives by HPLC or GC-MS to separate and quantify the DNP-derivatives of this compound, (E)-2-hexenal, and any remaining (Z)-3-hexenal.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the amount of this compound and/or (E)-2-hexenal produced per unit time per amount of protein.

-

Conclusion

This compound is a multifaceted secondary metabolite with significant roles in plant defense and communication. Its rapid biosynthesis upon wounding and the intricate signaling cascade it initiates highlight its importance in the plant's ability to respond to environmental challenges. While the quantitative analysis of this specific isomer remains challenging, the methodologies and knowledge of its biological functions are continuously advancing. This technical guide provides a solid foundation for researchers aiming to further unravel the complexities of green leaf volatile biology and explore their potential applications in agriculture and beyond.

References

- 1. Frontiers | Regulation of WRKY46 Transcription Factor Function by Mitogen-Activated Protein Kinases in Arabidopsis thaliana [frontiersin.org]

- 2. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chinbullbotany.com [chinbullbotany.com]

- 5. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Regulation of WRKY46 Transcription Factor Function by Mitogen-Activated Protein Kinases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (Z)-2-Hexenal for Research Applications: A Guide to Protocols and Methodologies

Introduction

(Z)-2-Hexenal, a volatile organic compound known for its characteristic "green" aroma, is a valuable molecule in flavor and fragrance research, as well as a reactive intermediate in organic synthesis. Its stereoselective synthesis is of significant interest to researchers in various fields, including food science, chemical ecology, and drug development. This document provides detailed application notes and protocols for the synthesis of this compound for research purposes, focusing on two primary and effective strategies: the Z-selective Wittig reaction and the oxidation of (Z)-2-hexen-1-ol. Methodologies for the synthesis of the precursor alcohol are also provided.

I. Synthesis of this compound via Z-Selective Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. By selecting a non-stabilized ylide, the reaction can be directed to favor the formation of the (Z)-isomer. In this protocol, butanal is reacted with the ylide generated from ethyltriphenylphosphonium bromide to yield this compound.

Reaction Scheme

Caption: Z-Selective Wittig reaction for this compound synthesis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 60-80% | General Wittig reaction yields |

| Z/E Ratio | >95:5 | Non-stabilized ylides favor Z-isomer[1] |

| Purity | >95% (after purification) | Standard purification methods |

Experimental Protocol

Materials:

-

Ethyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Butanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add ethyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of butanal (1.0 equivalent) in anhydrous THF via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

II. Synthesis of this compound via Oxidation of (Z)-2-Hexen-1-ol

A second reliable strategy for the synthesis of this compound involves the mild oxidation of its corresponding alcohol, (Z)-2-hexen-1-ol. This approach is advantageous as it preserves the stereochemistry of the double bond. Several mild oxidation reagents are suitable for this transformation, including Pyridinium Chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.

Reaction Workflow

Caption: Two-step synthesis of this compound from 2-hexyn-1-ol.

A. Synthesis of (Z)-2-Hexen-1-ol (Precursor)

The crucial starting material for the oxidation route is (Z)-2-hexen-1-ol. It can be efficiently synthesized by the stereoselective reduction of 2-hexyn-1-ol.

This method provides the cis-alkene via syn-hydrogenation of the alkyne.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 85-95% | |

| Z/E Ratio | >98:2 | [3] |

| Purity | >98% (after purification) | Standard purification methods |

Experimental Protocol:

-

Materials: 2-Hexyn-1-ol, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), Quinoline, Anhydrous methanol, Hydrogen gas (H₂).

-

Procedure:

-

To a round-bottom flask, add 2-hexyn-1-ol (1.0 equivalent) and anhydrous methanol.

-

Add Lindlar's catalyst (typically 5-10 mol %) and a small amount of quinoline (as a catalyst poison).

-

Flush the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify by distillation or column chromatography to yield (Z)-2-hexen-1-ol.

-

Reduction of propargyl alcohols with LiAlH₄ in the presence of a metal alkoxide can also afford the (Z)-alkene.

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 80-90% | General LiAlH₄ reductions |

| Z/E Ratio | Predominantly Z | [4] |

| Purity | >95% (after purification) | Standard purification methods |

Experimental Protocol:

-

Materials: Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), 2-Hexyn-1-ol, Sodium hydroxide solution (aqueous).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-